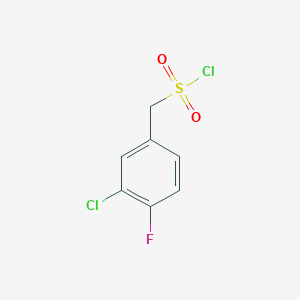![molecular formula C6H7NS B1465117 5,6-dihydro-4H-thieno[2,3-c]pyrrole CAS No. 933726-76-2](/img/structure/B1465117.png)
5,6-dihydro-4H-thieno[2,3-c]pyrrole
Overview
Description
5,6-dihydro-4H-thieno[2,3-c]pyrrole is a useful research compound. Its molecular formula is C6H7NS and its molecular weight is 125.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5,6-dihydro-4H-thieno[2,3-c]pyrrole is the small ubiquitin-like modifier (SUMO) family of proteins . These proteins play a crucial role in the post-translational modification of other proteins, which can affect their localization, activity, and stability .
Mode of Action
This compound acts as an inhibitor of the SUMO family of proteins . It interferes with the activity of an E1 enzyme, which is involved in the initial steps of SUMOylation . By inhibiting this enzyme, this compound can disrupt the SUMOylation process, leading to changes in the function of the proteins that would normally be modified .
Biochemical Pathways
The inhibition of SUMOylation by this compound can affect multiple biochemical pathways. SUMOylation is involved in various cellular processes, including DNA repair, transcriptional regulation, apoptosis, protein stability, response to stress, and cell cycle progression . Therefore, the inhibition of this process can have wide-ranging effects on cellular function .
Result of Action
The inhibition of SUMOylation by this compound can lead to changes in the function of many proteins, potentially disrupting the processes they are involved in . This can result in various molecular and cellular effects, depending on the specific proteins and processes affected . For example, the compound may be used in the treatment of cancer, as the disruption of SUMOylation can affect the growth and survival of cancer cells .
Biochemical Analysis
Biochemical Properties
5,6-Dihydro-4H-thieno[2,3-c]pyrrole plays a crucial role in biochemical reactions, particularly as an inhibitor of the small ubiquitin-like modifier (SUMO) family of proteins . This compound interacts with enzymes such as E1, which is involved in the SUMOylation process. By inhibiting E1, this compound can modulate the SUMOylation pathway, affecting various cellular processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a SUMO inhibitor can lead to alterations in the SUMOylation of target proteins, thereby impacting cell function and signaling pathways . Additionally, this compound has demonstrated potential anticancer properties by affecting the proliferation and survival of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of the E1 enzyme, inhibiting its activity and preventing the SUMOylation of target proteins . This inhibition can lead to changes in gene expression and cellular responses, making it a potent modulator of cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of the SUMOylation pathway . Its degradation over time can lead to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the SUMOylation pathway without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the SUMOylation of metabolic enzymes, thereby influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity . The transport and distribution mechanisms ensure that this compound reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to effectively inhibit the SUMOylation pathway and modulate cellular processes .
Properties
IUPAC Name |
5,6-dihydro-4H-thieno[2,3-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-2-8-6-4-7-3-5(1)6/h1-2,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIZNFIPIKPITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 5,6-dihydro-4H-thieno[2,3-c]pyrroles be synthesized?
A1: These compounds are synthesized through a ring closure reaction. This involves reacting methyl 2,3-bis(chloromethyl)thiophene-5-carboxylate with various primary amines. [] You can find more details about this reaction in the paper "Iso-anellated thienopyrroles: The chemistry of 5,6-dihydro-4H-thieno[2,3-c]pyrroles and 5H-thieno[2,3-c]pyrroles."
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride](/img/structure/B1465034.png)
![8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1465036.png)
![N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide](/img/structure/B1465037.png)
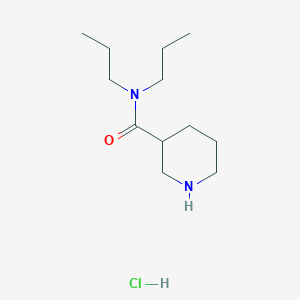
![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465041.png)
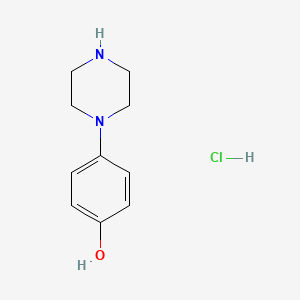
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1465046.png)
![4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465048.png)

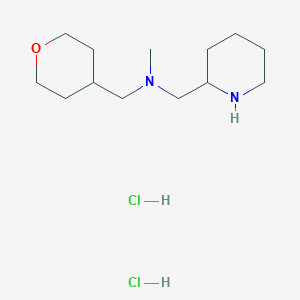
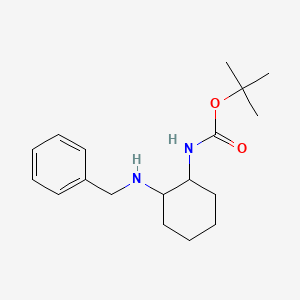

![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)
